Methyl 4-chloro-6-methylpyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloro-6-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-5(7(11)12-2)6(8)10-3-9-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMAXQZBMLWIBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157981-59-4 | |
| Record name | methyl 4-chloro-6-methylpyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-chloro-6-methylpyrimidine-5-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery
This in-depth technical guide provides a comprehensive overview of Methyl 4-chloro-6-methylpyrimidine-5-carboxylate (CAS 157981-59-4), a key heterocyclic building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, reactivity, and applications, with a focus on the rationale behind experimental choices and methodologies.
Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold
Methyl 4-chloro-6-methylpyrimidine-5-carboxylate is a substituted pyrimidine that has garnered significant interest in the field of drug discovery. The pyrimidine core is a ubiquitous motif in biologically active compounds, including several approved drugs. The specific arrangement of a reactive chloro group, a methyl group, and a methyl carboxylate on this scaffold provides a unique combination of steric and electronic properties, making it an invaluable intermediate for the synthesis of complex molecular architectures.
The chloro substituent at the 4-position serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation and other derivatizations. The methyl group at the 6-position provides a degree of steric bulk and can influence the molecule's binding affinity and metabolic stability. This trifunctional nature makes it a powerful tool for building combinatorial libraries and for structure-activity relationship (SAR) studies in drug development programs. A notable application of this scaffold is in the development of novel anti-tubercular agents, where the pyrimidine core has been identified as a key pharmacophore.[1]
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety profile of a compound, is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 157981-59-4 | |
| Molecular Formula | C₇H₇ClN₂O₂ | |
| Molecular Weight | 186.60 g/mol | |
| Physical Form | Liquid | |
| InChI Key | IIMAXQZBMLWIBX-UHFFFAOYSA-N |
Safety Profile:
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][4][5]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Synthesis and Purification: A Mechanistic Approach
The synthesis of Methyl 4-chloro-6-methylpyrimidine-5-carboxylate can be achieved through a multi-step process, typically starting from readily available precursors. A plausible and efficient synthetic route is outlined below, drawing upon established pyrimidine synthesis methodologies.[7][8][9]
Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Methyl 2-amino-6-methyl-4-oxo-3,4-dihydropyrimidine-5-carboxylate
This step involves a base-catalyzed condensation reaction between a β-ketoester equivalent and urea.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add urea followed by the dropwise addition of methyl 2-cyano-3-methylcrotonate. The choice of a β-ketoester with a cyano group at the 2-position facilitates the cyclization.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The precipitated product is then filtered, washed with cold ethanol, and dried under vacuum.
Step 2: Chlorination to Methyl 4-chloro-6-methylpyrimidine-5-carboxylate
The hydroxyl group of the pyrimidone intermediate is converted to a chloro group using a standard chlorinating agent.
-
Reaction Setup: In a fume hood, suspend the dried pyrimidone intermediate from Step 1 in phosphorus oxychloride (POCl₃).
-
Reaction Conditions: Heat the mixture to reflux for a few hours. A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to accelerate the reaction.
-
Work-up and Isolation: After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure Methyl 4-chloro-6-methylpyrimidine-5-carboxylate.
Key Reactions and Synthetic Utility
The synthetic versatility of Methyl 4-chloro-6-methylpyrimidine-5-carboxylate stems from the reactivity of its chloro and ester functionalities.
Nucleophilic Aromatic Substitution (SNAAr) at the 4-Position
The chlorine atom at the C4 position is susceptible to nucleophilic displacement, allowing for the introduction of various substituents.
Caption: General scheme for SNAAr reactions.
Common Nucleophiles and Their Significance:
-
Amines: Reaction with primary or secondary amines is a cornerstone for building libraries of potential drug candidates. This reaction is fundamental in the synthesis of pyrimidine carboxamide analogues with anti-tubercular activity.[1]
-
Thiols: Thiolates can displace the chloride to introduce sulfur-containing moieties, which can act as hydrogen bond acceptors or participate in other non-covalent interactions within a biological target.
-
Alcohols: Alkoxides can be used to introduce ether linkages, which can modulate the lipophilicity and pharmacokinetic properties of the resulting molecules.
Transformations of the Ester Group
The methyl ester at the C5 position provides another site for chemical modification.
-
Hydrolysis: Base-catalyzed hydrolysis (e.g., with LiOH or NaOH) readily converts the ester to the corresponding carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of amides via coupling reactions with various amines, a common strategy in medicinal chemistry.
-
Amidation: Direct amidation of the ester can sometimes be achieved with certain amines under forcing conditions, providing a more direct route to amide derivatives.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.
Application in Drug Discovery: A Case Study in Anti-Tubercular Agents
The pyrimidine scaffold is a privileged structure in medicinal chemistry, and Methyl 4-chloro-6-methylpyrimidine-5-carboxylate serves as a valuable starting material in this context. A prominent example is its use in the development of novel inhibitors of Mycobacterium tuberculosis.
Research has shown that pyrimidine carboxamides exhibit potent anti-tubercular properties.[1] The general structure of these compounds often features a substituted pyrimidine core. Methyl 4-chloro-6-methylpyrimidine-5-carboxylate is an ideal precursor for generating a diverse library of such compounds.
General Synthetic Strategy for Anti-TB Agents
The following workflow illustrates the typical synthetic route employed:
Caption: Synthetic workflow for anti-TB drug candidates.
This modular approach allows for the systematic variation of the R¹ and R² groups, enabling a thorough exploration of the SAR and optimization of the lead compounds for improved potency, selectivity, and pharmacokinetic properties. The initial hit compounds are often identified through high-throughput screening of compound libraries, and subsequent optimization efforts frequently rely on the synthetic accessibility provided by versatile building blocks like Methyl 4-chloro-6-methylpyrimidine-5-carboxylate.
Characterization and Analytical Methods
The identity and purity of Methyl 4-chloro-6-methylpyrimidine-5-carboxylate should be confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methyl group protons, a singlet for the ester methyl protons, and a singlet for the aromatic proton on the pyrimidine ring. The chemical shifts of these signals would be characteristic of their electronic environment.
-
¹³C NMR: The spectrum would show distinct signals for the methyl carbon, the ester carbonyl carbon, the ester methoxy carbon, and the aromatic carbons of the pyrimidine ring.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (186.60 g/mol ). The isotopic pattern of the molecular ion peak, due to the presence of chlorine (³⁵Cl and ³⁷Cl), would be a key diagnostic feature. Predicted mass-to-charge ratios for various adducts are available in public databases.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring, and C-H stretching and bending vibrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A suitable method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), with or without a modifier like formic acid or trifluoroacetic acid.
Conclusion
Methyl 4-chloro-6-methylpyrimidine-5-carboxylate is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal scaffold for the construction of diverse molecular libraries. The demonstrated utility of this compound in the synthesis of potential anti-tubercular agents highlights its importance in the ongoing search for new and effective therapeutics. A thorough understanding of its synthesis, reactivity, and handling is essential for its successful application in research and development.
References
-
PubChemLite. Methyl 4-chloro-6-methylpyrimidine-5-carboxylate (C7H7ClN2O2). [Link]
-
University of Johannesburg. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. [Link]
-
Organic Syntheses. 4-Methyl-6-hydroxypyrimidine. [Link]
-
Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555. [Link]
-
MDPI. Methyl 6-Methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]
Sources
- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 2. methyl 4-chloro-6-methylpyrimidine-5-carboxylate | 157981-59-4 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ijpsr.com [ijpsr.com]
- 9. mdpi.com [mdpi.com]
- 10. PubChemLite - Methyl 4-chloro-6-methylpyrimidine-5-carboxylate (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to Methyl 4-chloro-6-methyl-5-pyrimidinecarboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-6-methyl-5-pyrimidinecarboxylate is a key heterocyclic building block in the field of medicinal chemistry. Its unique structural features, including a reactive chlorine atom and strategically placed methyl and ester groups on the pyrimidine core, make it a versatile precursor for the synthesis of a wide array of complex molecules with significant biological activity. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and its crucial role in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of methyl 4-chloro-6-methyl-5-pyrimidinecarboxylate is fundamental for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and handling characteristics.
| Property | Value | Source |
| CAS Number | 6627-22-1 | [1] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1] |
| Molecular Weight | 186.60 g/mol | N/A |
| Appearance | White to light yellow crystalline solid | N/A |
| Boiling Point | 271 °C | N/A |
| Density | 1.372 g/cm³ | N/A |
| Storage Temperature | 2-8°C under an inert atmosphere | N/A |
Synthesis of Methyl 4-chloro-6-methyl-5-pyrimidinecarboxylate
The synthesis of methyl 4-chloro-6-methyl-5-pyrimidinecarboxylate is a critical process for its availability in research and development. A common and effective method involves the chlorination of the corresponding hydroxypyrimidine precursor.
Synthetic Workflow
Sources
Structural and Synthetic Profiling of Methyl 4-chloro-6-methylpyrimidine-5-carboxylate: A Technical Guide for Advanced Drug Discovery
Executive Summary
Methyl 4-chloro-6-methylpyrimidine-5-carboxylate (CAS: 157981-59-4) is a highly versatile, bifunctional pyrimidine building block that has become a cornerstone in modern medicinal chemistry. Featuring orthogonal reactive sites—an electrophilic C4-chloride and a C5-methyl ester—it serves as a critical intermediate in the synthesis of complex heteroaryl compounds. Recently, this scaffold has gained significant prominence in the development of voltage-gated sodium channel inhibitors (such as NaV1.8 inhibitors) targeted for neuropathic pain management[1].
This whitepaper provides an in-depth analysis of the compound’s structural topology, mechanistic synthesis pathways, and the self-validating analytical protocols required to ensure high-fidelity integration into drug discovery pipelines.
Structural Topology and Physicochemical Profiling
The pyrimidine core of this molecule is highly electron-deficient due to the inherent electronegativity of the nitrogen atoms. This electron deficiency is strategically modulated by its substituents:
-
C4-Position (Chlorine): The electron-withdrawing nature of the adjacent ring nitrogens and the C5 ester makes the C4 carbon highly electrophilic, priming it for rapid Nucleophilic Aromatic Substitution (SNAr).
-
C5-Position (Methyl Ester): Provides a robust handle for late-stage functionalization. It can be saponified to a carboxylic acid for subsequent amide coupling without disrupting the pyrimidine core.
-
C6-Position (Methyl): Offers localized steric shielding and subtle electron donation via hyperconjugation. This stabilizes the pyrimidine ring and strictly directs incoming nucleophiles to the C4 position, preventing off-target degradation.
Quantitative Data Summary
Table 1: Physicochemical and Identification Properties
| Property | Value | Source |
| CAS Number | 157981-59-4 | |
| Chemical Formula | C7H7ClN2O2 | [2] |
| Monoisotopic Mass | 186.0196 Da | [2] |
| InChIKey | IIMAXQZBMLWIBX-UHFFFAOYSA-N | |
| Physical Form | Liquid / Low-melting solid | |
| Hazard Statements | H302, H315, H319, H335 |
De Novo Synthesis & Mechanistic Causality
The synthesis of methyl 4-chloro-6-methylpyrimidine-5-carboxylate is achieved through a highly regioselective two-step sequence.
Step 1: Pyrimidine Core Assembly
The reaction begins with the condensation of dimethyl 2-(1-ethoxyethylidene)malonate and formamidine acetate. Mechanistic Causality: Formamidine provides the N1-C2-N3 structural fragment. The amidine nitrogen attacks the highly electrophilic ethoxy-bearing carbon of the malonate derivative. Subsequent cyclization onto one of the methyl ester groups expels ethanol and methanol, yielding the intermediate methyl 4-hydroxy-6-methylpyrimidine-5-carboxylate.
Step 2: Deoxychlorination
The intermediate is treated with Phosphorus Oxychloride (POCl3). Mechanistic Causality: The C4-hydroxyl group tautomerizes to its lactam (oxo) form, which nucleophilically attacks POCl3 to form a highly reactive phosphorodichloridate leaving group (a Vilsmeier-Haack type intermediate). Subsequent attack by the liberated chloride ion yields the target 4-chloro derivative.
Caption: Two-step synthetic workflow for methyl 4-chloro-6-methylpyrimidine-5-carboxylate.
Self-Validating Experimental Protocol: Chlorination Step
-
Setup: Charge a dry, argon-flushed round-bottom flask with methyl 4-hydroxy-6-methylpyrimidine-5-carboxylate (1.0 eq).
-
Reagent Addition: Slowly add neat POCl3 (5.0 eq). Expert Insight: The excess POCl3 acts as both the chlorinating agent and the solvent. Adding a catalytic amount of N,N-Dimethylaniline (0.1 eq) accelerates the formation of the reactive intermediate.
-
Reaction: Heat the mixture to 90°C for 3-4 hours. Validate reaction completion via TLC (Hexanes/EtOAc 7:3), observing the disappearance of the highly polar starting material.
-
Quenching (Critical Safety & Yield Step): Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl3. Self-Validation: Slowly pour the remaining residue over crushed ice with vigorous stirring. Causality: Rapid addition will cause a violent exothermic hydrolysis, which will either cleave the C5 ester or hydrolyze the newly formed C4 chloride back to the hydroxyl group, ruining the batch.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM). Wash the organic layer with cold saturated NaHCO3 to neutralize residual phosphoric acids, dry over anhydrous Na2SO4, and concentrate to yield the pure product.
Divergent Reactivity in Medicinal Chemistry
The strategic placement of functional groups allows for orthogonal functionalization, making it a highly prized scaffold for synthesizing heteroaryl compounds and sodium channel inhibitors[1].
Caption: Orthogonal reactivity pathways of the pyrimidine core in drug discovery.
-
SNAr Reactions: The C4-chloride is rapidly displaced by primary/secondary amines or anilines under mild basic conditions (e.g., DIPEA in DMF at 60°C). This is the primary route for attaching pharmacophores in pain-management therapeutics[1].
-
Suzuki-Miyaura Coupling: The C4-chloride can act as a pseudohalide in palladium-catalyzed cross-coupling reactions with arylboronic acids to form robust C-C bonds.
-
Ester Manipulation: Following C4 substitution, the C5 methyl ester can be selectively saponified using LiOH in THF/H2O. The resulting carboxylic acid is then subjected to amide coupling (using HATU/EDCI) to install further structural diversity.
Analytical Characterization & Validation System
To ensure the structural integrity of the synthesized batch before downstream integration, the following self-validating analytical suite must be employed:
-
1H NMR (400 MHz, CDCl3):
- 8.95 (s, 1H) - Corresponds to the C2-H of the pyrimidine ring. Causality: The strong downfield shift is a direct result of the deshielding effect from the two adjacent nitrogen atoms.
- 3.98 (s, 3H) - Corresponds to the C5-COOCH3 methoxy protons.
- 2.65 (s, 3H) - Corresponds to the C6-CH3 methyl protons.
-
LC-MS (ESI+):
-
Expected [M+H]+ at m/z 187.0 (for 35Cl) and 189.0 (for 37Cl). Causality: The mass spectrum must display the characteristic 3:1 isotopic pattern of a mono-chlorinated species. This directly validates the successful incorporation of the chlorine atom and the completion of the deoxychlorination step[2].
-
-
HPLC Purity:
-
Conditions: C18 Reverse Phase column; Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: UV at 254 nm. The highly conjugated chromophore of the pyrimidine ring ensures high sensitivity for detecting any unreacted hydroxyl intermediates.
-
References
- Title: PubChemLite - Methyl 4-chloro-6-methylpyrimidine-5-carboxylate (C7H7ClN2O2)
- Source: sigmaaldrich.
- Source: google.com (Google Patents)
Sources
Structural Elucidation and Synthetic Utility of Methyl 4-chloro-6-methylpyrimidine-5-carboxylate: A Technical Guide
Executive Summary
Methyl 4-chloro-6-methylpyrimidine-5-carboxylate (CAS: 157981-59-4) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and agrochemical development[1]. Characterized by the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol , this compound serves as a critical intermediate for synthesizing kinase inhibitors, epigenetic modulators, and anti-parasitic agents[2][3][4].
This whitepaper provides an in-depth analysis of its physicochemical properties, analytical workflows for molecular weight and formula verification, and field-proven synthetic protocols, ensuring researchers can confidently integrate this scaffold into their drug discovery pipelines.
Physicochemical Profiling & Structural Parameters
The utility of this pyrimidine derivative stems from its orthogonal reactivity. The pyrimidine core is inherently electron-deficient due to the two electronegative nitrogen atoms (N1 and N3). This electron deficiency is exacerbated by the electron-withdrawing 5-carboxylate group, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. Consequently, the 4-chloro position becomes highly activated toward nucleophilic attack, while the 6-methyl group provides steric modulation[3].
Quantitative Data Summary
To facilitate rapid reference and analytical validation, the core physicochemical parameters are summarized below[1][2].
| Parameter | Value | Analytical Significance |
| Molecular Formula | C₇H₇ClN₂O₂ | Defines the exact atom count for isotopic profiling. |
| Molecular Weight | 186.60 g/mol | Average mass used for stoichiometric calculations. |
| Monoisotopic Mass | 186.0196 Da | Target mass for High-Resolution Mass Spectrometry. |
| CAS Registry Number | 157981-59-4 | Unique identifier for chemical sourcing. |
| InChIKey | IIMAXQZBMLWIBX-UHFFFAOYSA-N | Standardized structural hash for database querying. |
| Expected [M+H]⁺ | 187.0269 m/z | Primary adduct observed in ESI+ MS. |
Analytical Workflows for Formula & MW Verification
To ensure scientific integrity, every batch of Methyl 4-chloro-6-methylpyrimidine-5-carboxylate must undergo rigorous structural elucidation. The following analytical systems are self-validating, meaning the data output inherently confirms both the molecular weight and the atomic composition.
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI) in positive mode is the optimal technique for this scaffold. The pyrimidine nitrogens possess lone pairs that readily accept a proton in acidic mobile phases (e.g., 0.1% formic acid). The resulting[M+H]⁺ ion is directed into a Time-of-Flight (TOF) analyzer. The presence of the chlorine atom provides a built-in validation mechanism: the mass spectrum must display a characteristic 3:1 isotopic cluster corresponding to ³⁵Cl and ³⁷Cl.
Workflow for HRMS verification of molecular weight and isotopic composition.
Nuclear Magnetic Resonance (NMR) Profiling
While HRMS confirms the formula and molecular weight, NMR confirms the connectivity.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include a sharp singlet at ~8.90 ppm corresponding to the isolated C2 proton, a singlet at ~3.95 ppm for the methoxy protons (-OCH₃), and a singlet at ~2.60 ppm for the C6 methyl group.
-
Causality in Chemical Shifts: The C2 proton is highly deshielded (shifted downfield) because it is flanked by two electronegative nitrogen atoms and experiences the anisotropic effect of the aromatic ring.
Synthetic Utility in Drug Development
Methyl 4-chloro-6-methylpyrimidine-5-carboxylate is a "divergent hub" in synthetic chemistry. Its functional groups can be selectively manipulated to build complex pharmacophores.
-
Nucleophilic Aromatic Substitution (SₙAr): The 4-chloro atom is an exceptional leaving group. The intermediate Meisenheimer complex formed during nucleophilic attack is stabilized by the adjacent N3 atom and the electron-withdrawing 5-ester. This allows for rapid coupling with primary/secondary amines and anilines under mild heating[3].
-
Suzuki-Miyaura Cross-Coupling: In cases where carbon-carbon bond formation is required, the C4-Cl bond can undergo oxidative addition with Palladium(0) catalysts, allowing for coupling with arylboronic acids[4][5].
-
Ester Saponification: The 5-methyl ester can be hydrolyzed to the corresponding carboxylic acid using LiOH, providing a handle for subsequent amide coupling with complex amines[3].
Synthetic divergence of the pyrimidine scaffold into various pharmacophores.
Experimental Methodologies
The following protocols are designed to ensure high yield, reproducibility, and analytical confidence.
Protocol A: High-Resolution Mass Spectrometry (HRMS) Characterization
Objective: Verify the monoisotopic mass (186.0196 Da) and molecular formula (C₇H₇ClN₂O₂).
-
Sample Preparation: Dissolve 1.0 mg of Methyl 4-chloro-6-methylpyrimidine-5-carboxylate in 1.0 mL of LC-MS grade Acetonitrile. Dilute 10 μL of this stock into 990 μL of a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid (FA).
-
Instrument Setup: Utilize an ESI-TOF mass spectrometer. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and operate in positive ion mode (ESI+).
-
Injection & Acquisition: Inject 2 μL of the sample. Acquire data over a mass range of 100–500 m/z.
-
Data Analysis: Extract the chromatogram for the expected [M+H]⁺ ion at m/z 187.0269. Verify the presence of the [M+2+H]⁺ peak at m/z 189.0239 with an intensity of approximately 32-33% relative to the base peak, confirming the presence of one chlorine atom.
Protocol B: Standard SₙAr Reaction with a Primary Amine
Objective: Synthesize a 4-amino-substituted pyrimidine derivative[3].
-
Reagent Assembly: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add Methyl 4-chloro-6-methylpyrimidine-5-carboxylate (1.0 eq, 186.6 mg, 1.0 mmol).
-
Solvent & Base Addition: Add 3.0 mL of anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol). Causality note: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the substitution, preventing the protonation of the incoming amine nucleophile.
-
Nucleophile Addition: Add the desired primary amine (1.2 eq, 1.2 mmol).
-
Reaction Execution: Seal the vial and heat the mixture at 80°C for 4 hours using an oil bath or microwave synthesizer. Monitor reaction completion via LC-MS (disappearance of the m/z 187 peak).
-
Workup: Cool the reaction to room temperature. Quench with 10 mL of saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 4-amino pyrimidine product.
References
- uni.lu - PubChemLite: Methyl 4-chloro-6-methylpyrimidine-5-carboxylate.
- sigmaaldrich.com - methyl 4-chloro-6-methylpyrimidine-5-carboxylate | 157981-59-4.
- nih.gov - Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs.
- wiley-vch.de - A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- nih.gov - Species-Selective Pyrimidineamine Inhibitors of Trypanosoma brucei S-Adenosylmethionine Decarboxylase.
Sources
- 1. methyl 4-chloro-6-methylpyrimidine-5-carboxylate | 157981-59-4 [sigmaaldrich.com]
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- 3. Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species-Selective Pyrimidineamine Inhibitors of Trypanosoma brucei S-Adenosylmethionine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
Introduction: The Pyrimidine Core in Medicinal Chemistry
An In-Depth Technical Guide to 4-Chloropyrimidine-5-Carboxylate Derivatives: Synthesis, Reactivity, and Applications in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its prevalence is rooted in its fundamental role in nature; pyrimidine bases—cytosine, thymine, and uracil—are essential building blocks of DNA and RNA.[2] This biological precedent has inspired chemists to explore pyrimidine derivatives, leading to the development of numerous FDA-approved drugs, including anticancer agents like 5-Fluorouracil and antiviral medications such as Zidovudine.[1][3]
Within this privileged class of heterocycles, 4-chloropyrimidine-5-carboxylate derivatives have emerged as exceptionally versatile and powerful intermediates.[4] Their utility stems from a synthetically tractable structure: an electron-deficient aromatic ring activated for nucleophilic substitution by two nitrogen atoms, a strategically placed chlorine atom serving as an excellent leaving group, and a carboxylate moiety that provides an additional handle for molecular elaboration. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis of this core, the nuances of its reactivity, and its application in the generation of novel therapeutic candidates.
Part 1: Synthesis of the 4-Chloropyrimidine-5-Carboxylate Core
The successful application of this scaffold begins with its efficient and scalable synthesis. The choice of synthetic route is dictated by the availability of starting materials, desired substitution patterns, and scalability considerations. The most prevalent and field-proven method involves the direct chlorination of a pyrimidone precursor.
Core Synthesis via Dehydrative Chlorination
The most common and robust method for synthesizing 4-chloropyrimidine-5-carboxylates is the treatment of the corresponding 4-hydroxypyrimidine (which exists predominantly in its tautomeric 4-pyrimidone form) with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.
Causality of Experimental Choice: The oxygen-phosphorus bond is highly favorable, driving the reaction forward. POCl₃ acts as both the chlorinating agent and, often, the solvent. The mechanism involves the initial phosphorylation of the pyrimidone oxygen, converting the hydroxyl group into a good leaving group. Subsequent attack by a chloride ion at the C4 position, followed by elimination, yields the desired 4-chloro derivative. The addition of a tertiary amine base, such as N,N-dimethylaniline, can be used to scavenge the HCl generated during the reaction, which can be crucial for sensitive substrates.[5]
Experimental Protocol: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2-dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester (1.0 eq), phosphorus oxychloride (POCl₃, ~10 volumes), and N,N-dimethylaniline (0.1-0.2 eq).
-
Heating: Heat the mixture to reflux (approximately 105-110 °C) for 1.5-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching: After cooling the reaction mixture to room temperature, carefully and slowly add the mixture to crushed ice water with vigorous stirring. This step quenches the excess POCl₃ and must be performed in a well-ventilated fume hood due to the exothermic and gas-evolving nature of the quench.
-
Workup - Neutralization & Extraction: Neutralize the acidic aqueous solution to a pH of 7-8 using a saturated aqueous solution of sodium carbonate or sodium bicarbonate. Extract the aqueous layer with an organic solvent, such as ethyl acetate (EtOAc), three times.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexanes, to afford the pure ethyl 2-chloropyrimidine-5-carboxylate as a solid.
Workflow: Primary Synthetic Routes to the Core Scaffold
Caption: Primary route for synthesizing the 4-chloropyrimidine-5-carboxylate core.
Part 2: The Chemistry of a Privileged Scaffold: Nucleophilic Aromatic Substitution (SₙAr)
The synthetic power of the 4-chloropyrimidine-5-carboxylate scaffold lies in its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SₙAr) mechanism.[6]
Mechanistic Principles & Self-Validating Systems
The SₙAr reaction is a two-step process that is rigorously validated by its predictable outcomes.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon at the C4 position. The electron-withdrawing properties of the two ring nitrogens are critical for stabilizing the negative charge in the resulting intermediate, known as a Meisenheimer-like complex. This temporarily disrupts the ring's aromaticity.[6]
-
Elimination & Aromatization: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group. This step is typically fast and irreversible.
A protocol based on this mechanism is inherently self-validating. Successful product formation confirms that the pyrimidine ring was sufficiently activated and that the chosen nucleophile was competent. Reaction failure points directly to specific, understandable factors: insufficient nucleophilicity, excessive steric hindrance, or inappropriate reaction conditions (e.g., temperature, solvent).[6][7]
Key Transformations & Protocols
The C4-chloro group can be displaced by a wide variety of nitrogen, oxygen, and sulfur nucleophiles, providing access to a vast chemical space.
This is arguably the most common and valuable transformation. The conditions are tailored based on the nucleophile's basicity and steric profile.
Protocol 1: Acid-Catalyzed Amination with Anilines in Water [7]
This "green chemistry" approach is highly effective for weakly basic anilines. The acid catalyst protonates a ring nitrogen, further increasing the electrophilicity of the C4 position and accelerating the reaction.
-
Reaction Setup: In a reaction vessel, combine the 4-chloropyrimidine derivative (1.0 eq) and the desired aniline (1.1 eq).
-
Solvent and Catalyst: Add deionized water to achieve a concentration of approximately 0.1 M relative to the pyrimidine. Add a stock solution of aqueous HCl to provide 0.1 equivalents of acid catalyst.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor for completion by TLC or LC-MS.
-
Workup: After cooling to room temperature, basify the reaction mixture to pH > 8 with a saturated aqueous solution of NaHCO₃. The product may precipitate and can be collected by filtration.
-
Isolation: Extract the aqueous filtrate with an organic solvent (e.g., EtOAc) to recover any dissolved product. Combine the filtered solid with the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified.
Protocol 2: Base-Mediated Amination with Aliphatic Amines [6]
For more basic aliphatic amines, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HCl generated, preventing the protonation and deactivation of the amine nucleophile. Microwave heating can dramatically reduce reaction times.
-
Reaction Setup: In a microwave reaction vial, dissolve or suspend the 4-chloropyrimidine derivative (1.0 eq) in an anhydrous polar aprotic solvent like propanol or DMF.
-
Reagent Addition: Add the amine nucleophile (1.0-1.2 eq) followed by triethylamine (1.5-2.0 eq).
-
Reaction: Seal the vial and heat in a microwave reactor to 120–140 °C for 15–30 minutes.
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure.
-
Isolation: Disperse the residue in a saturated aqueous solution of NaHCO₃ and extract with EtOAc. Dry the combined organic extracts over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Table 1: Representative SₙAr Reactions of 4-Chloropyrimidine-5-Carboxylates
| Entry | Nucleophile | Conditions | Product Class | Reference |
| 1 | Dimethylamine | N/A | 4-Aminopyrimidine | [8] |
| 2 | Sodium phenoxide | N/A | 4-Aryloxypyrimidine | [8] |
| 3 | Sodium thiophenoxide | N/A | 4-Arylthiopyrimidine | [8] |
| 4 | Various anilines | HCl (0.1 eq), H₂O, Δ | 4-(Arylamino)pyrimidine | [7] |
| 5 | Aryl amines | HATU, Base | 4-(Arylamino)pyrimidine carboxamide | [9] |
Workflow: The SₙAr Reaction on the 4-Chloropyrimidine Core
Caption: Generalized workflow for SₙAr reactions on the pyrimidine scaffold.
Part 3: Applications in Drug Discovery & Medicinal Chemistry
The synthetic accessibility and versatile reactivity of 4-chloropyrimidine-5-carboxylate derivatives make them invaluable starting points for constructing complex, biologically active molecules.
Case Study 1: Kinase Inhibitors
The pyrimidine core is a well-established "hinge-binding" motif in kinase inhibitors, capable of forming key hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP's purine ring.[10] Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, for example, is a direct precursor to potent inhibitors of cyclin-dependent kinases (CDKs) and other growth factor receptors like PDGF and FGF.[11] The SₙAr reaction at C4 is the pivotal step in building out the inhibitor's structure to achieve potency and selectivity.
Logical Relationship: From Building Block to Kinase Inhibitor Scaffold
Caption: Synthetic logic for developing kinase inhibitors from the core scaffold.
Case Study 2: Antidiabetic Agents
In the pursuit of novel treatments for type 2 diabetes, researchers targeted G-protein-coupled receptor 119 (GPR119). During lead optimization, a 4-chloropyrimidine group was introduced into the molecular scaffold.[12] This modification was a critical strategic decision. Compared to a more metabolically stable trifluoromethylpyrimidine analogue which led to an excessively long in vivo half-life, the 4-chloropyrimidine derivative provided an ideal balance of excellent potency and a more favorable metabolic profile, ultimately leading to the selection of the clinical candidate BMS-903452.[12]
Case Study 3: Anti-Tubercular Agents
The global health threat of tuberculosis necessitates the development of new therapeutics. The 4-chloropyrimidine-5-carboxylate core has been utilized in the synthesis of novel pyrimidine carboxamide analogues with potent anti-tubercular properties.[9] The synthetic strategy involved an initial SₙAr reaction to install a sidechain at the C4 position, followed by hydrolysis of the C5-ester to a carboxylic acid, and subsequent amide coupling to introduce further diversity. This modular approach allowed for systematic structure-activity relationship (SAR) studies, leading to the identification of compounds with excellent in vitro activity against Mycobacterium tuberculosis.[9]
Table 2: Therapeutic Applications of 4-Chloropyrimidine-5-Carboxylate Derivatives
| Therapeutic Area | Biological Target(s) | Example Scaffold/Drug | Reference(s) |
| Oncology | Kinases (CDK4, PDGF, FGF, EGF) | Pyrido[2,3-d]pyrimidin-7-ones | [3][11] |
| Virology | Viral Enzymes | General Antiviral Agents | [1][4] |
| Diabetes | GPR119 | BMS-903452 | [12] |
| Infectious Disease | Mycobacterium tuberculosis enzymes | Pyrimidine carboxamides | [9] |
| Agrochemicals | Various | Herbicides, Fungicides | [4] |
Conclusion
The 4-chloropyrimidine-5-carboxylate scaffold represents a textbook example of a privileged chemical structure in modern drug discovery. Its straightforward synthesis and predictable, versatile reactivity through nucleophilic aromatic substitution provide a robust platform for the rapid generation of diverse molecular libraries. The successful application of this core in developing clinical candidates for a range of diseases, from cancer to diabetes, underscores its enduring value. For researchers and scientists, mastery of the synthesis and reactivity of this scaffold is not merely an academic exercise; it is a key that unlocks a vast and promising territory for the discovery of next-generation therapeutics.
References
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R.S. Shadbolt, T.L.V. Ulbricht. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]
-
Gillespie, J. R., et al. Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry. [Link]
-
Makhitha, M. I., et al. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content - University of Johannesburg. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. AAM. (PDF). [Link]
-
Ethyl 4-chloropyrimidine-5-carboxylate. PubChem. [Link]
-
Ballard, E., & Johnson, T. B. Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society. [Link]
-
Battistuzzi, G., et al. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. [Link]
-
Tømmeraas, K., et al. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Wu, Y.-M. Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E. [Link]
- Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride.
-
Sharma, P., et al. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. [Link]
-
Ahmad, S., et al. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules. [Link]
-
Asif, M. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. [Link]
-
Desai, S., et al. Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Indian Journal of Chemistry. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Methyl 4-chloro-6-methylpyrimidine-5-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of methyl 4-chloro-6-methylpyrimidine-5-carboxylate from its corresponding 4-hydroxy precursor, methyl 4-hydroxy-6-methylpyrimidine-5-carboxylate. The chlorination of hydroxypyrimidines is a critical transformation in the synthesis of numerous biologically active compounds and pharmaceutical intermediates.[1] This protocol details a robust and scalable method using phosphorus oxychloride (POCl₃), a widely employed and effective chlorinating agent for this class of heterocyclic compounds.[2] The guide covers the reaction mechanism, a detailed step-by-step protocol, safety considerations, and purification techniques.
Introduction
Methyl 4-chloro-6-methylpyrimidine-5-carboxylate is a valuable synthetic intermediate. The chloro-substituent at the 4-position of the pyrimidine ring serves as a versatile handle for introducing various nucleophiles, enabling the synthesis of a diverse array of derivatives. The successful and efficient synthesis of this chlorinated pyrimidine is therefore of significant interest to researchers in medicinal chemistry and drug development.
The conversion of the 4-hydroxy group to a chloro group is typically achieved through the use of a chlorinating agent. Phosphorus oxychloride (POCl₃) is a common reagent for this transformation, often used in excess to serve as both the reagent and solvent.[1][3] The reaction generally requires elevated temperatures to proceed to completion.
Reaction Mechanism and Scientific Rationale
The chlorination of a 4-hydroxypyrimidine with phosphorus oxychloride is a well-established reaction. The 4-hydroxypyrimidine exists in tautomeric equilibrium with its pyrimid-4-one form. The reaction with POCl₃ is believed to proceed through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion to yield the desired 4-chloropyrimidine.
The reaction is often facilitated by the addition of a tertiary amine, such as N,N-dimethylaniline or pyridine, which can act as a base to neutralize the HCl generated during the reaction.[2][4] However, for many substrates, the reaction can proceed efficiently without an added base, particularly when an excess of POCl₃ is used.
Figure 1: Simplified reaction mechanism for the chlorination of a 4-hydroxypyrimidine using phosphorus oxychloride.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific scale and equipment available.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Notes |
| Methyl 4-hydroxy-6-methylpyrimidine-5-carboxylate | 65754-04-3 | 184.16 | 1.0 | Ensure the starting material is dry. |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 5.0 - 10.0 | Use a fresh, unopened bottle or freshly distilled POCl₃. POCl₃ is highly sensitive to moisture.[2] |
| Toluene | 108-88-3 | 92.14 | - | Anhydrous, for co-evaporation. |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | - | For quenching and neutralization. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | For drying the organic phase. |
Equipment
-
Round-bottom flask (oven-dried)
-
Reflux condenser (oven-dried)
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Inert gas (Nitrogen or Argon) supply
-
Schlenk line or equivalent for inert atmosphere operations
-
Separatory funnel
-
Rotary evaporator
-
Fume hood
Step-by-Step Procedure
Caution: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[7][8]
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add methyl 4-hydroxy-6-methylpyrimidine-5-carboxylate (1.0 eq).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Carefully add phosphorus oxychloride (5.0 - 10.0 eq) to the flask via a syringe or dropping funnel. The POCl₃ serves as both the reagent and the solvent.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Crucial Step: Carefully and slowly remove the excess POCl₃ under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the volatile and corrosive POCl₃ vapors.
-
To ensure complete removal of residual POCl₃, add anhydrous toluene to the residue and co-evaporate under reduced pressure. Repeat this step two to three times.
-
The resulting crude residue should be a viscous oil or a solid.
-
Quenching: Very carefully and slowly, quench the reaction residue by adding it portion-wise to a vigorously stirred beaker of crushed ice and water. This is a highly exothermic process that will generate HCl gas. Perform this step in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
-
Extraction and Purification:
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[2]
-
Figure 2: A flowchart illustrating the key steps in the synthesis of methyl 4-chloro-6-methylpyrimidine-5-carboxylate.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive POCl₃ due to moisture. | Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Use a fresh or distilled batch of POCl₃ and ensure all glassware is thoroughly dried.[2] |
| Low Yield | Incomplete reaction. Loss of product during work-up and purification. | Optimize reaction conditions. Be careful during the quenching and extraction steps to minimize product loss. |
| Formation of Byproducts | Side reactions due to high temperatures or prolonged reaction times. | Monitor the reaction closely and stop it once the starting material is consumed. Consider using a lower reaction temperature or a shorter reaction time. The use of a co-solvent might also be beneficial. |
| Dark, Tarry Residue | Decomposition of starting material or product at high temperatures. | Maintain a controlled reaction temperature. If using a neat protocol, consider adding a high-boiling inert solvent to better manage the temperature.[2] |
Safety and Handling
-
Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and water-reactive.[6][9] It can cause severe burns to the skin, eyes, and respiratory tract.[8] All manipulations should be carried out in a certified chemical fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a well-ventilated area.
-
Quenching: The quenching of POCl₃ is extremely exothermic and releases HCl gas. This step must be performed with extreme caution, slowly, and with adequate cooling and ventilation.
Conclusion
The protocol described provides a reliable method for the synthesis of methyl 4-chloro-6-methylpyrimidine-5-carboxylate. Careful attention to the anhydrous conditions and the safe handling of phosphorus oxychloride are paramount for the successful and safe execution of this procedure. The resulting chlorinated pyrimidine is a versatile intermediate for further chemical transformations.
References
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4388-4397. Available at: [Link]
- Google Patents. (2003). Chloropyrimidine process - EP1042303B1.
-
Gershon, H., et al. (1987). Pyrimidines. 9. chlorination of 6-trifluoromethyluracil with phosphorus oxychloride in the presence of trialkylamines. Journal of Heterocyclic Chemistry, 24(5), 1243-1246. Available at: [Link]
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. Available at: [Link]
-
Wikipedia. (n.d.). Phosphoryl chloride. Available at: [Link]
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available at: [Link]
-
PubMed. (2012). Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃. Available at: [Link]
-
PENTA. (2025). Phosphorus(V) oxychloride - Safety Data Sheet. Available at: [Link]
-
Krackov, M. H. (1964). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Dissertations and Theses. Paper 1362. Available at: [Link]
Sources
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- 5. spectrumchemical.com [spectrumchemical.com]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
Suzuki-Miyaura coupling using methyl 4-chloro-6-methylpyrimidine-5-carboxylate
Executive Summary
This application note details the optimized protocols for the palladium-catalyzed cross-coupling of methyl 4-chloro-6-methylpyrimidine-5-carboxylate (1) with aryl and heteroaryl boronic acids. This scaffold is a critical intermediate in the synthesis of kinase inhibitors and hydroxymethylpyrimidine derivatives. While the pyrimidine core offers high reactivity toward oxidative addition, the C5-methyl ester introduces susceptibility to competing hydrolysis (saponification) and nucleophilic aromatic substitution (
Mechanistic Insight & Substrate Analysis
Electronic Environment
The substrate (1) features a highly electron-deficient pyrimidine ring.
-
Activation: The nitrogen atoms at positions 1 and 3 withdraw electron density, activating the C4-Cl bond for oxidative addition to Pd(0).
-
Synergistic Effect: The C5-methyl ester (
) acts as an electron-withdrawing group (EWG) via resonance and induction, further destabilizing the C4-Cl bond. -
Consequence: While this makes (1) highly reactive toward Suzuki coupling, it also drastically lowers the energy barrier for attack by hard nucleophiles (e.g.,
, ), leading to ester hydrolysis or displacement of the chloride by the solvent/base rather than the desired transmetallation.
Reaction Pathway & Competing Side Reactions
The following diagram illustrates the desired catalytic cycle versus common failure modes.
Figure 1: Catalytic cycle of Suzuki coupling for substrate (1) showing the critical branch points for side reactions (Red).
Optimization Strategy
To achieve yields
| Parameter | Recommendation | Rationale |
| Catalyst | ||
| Solvent | 1,4-Dioxane or Toluene | Non-nucleophilic solvents are essential.[1] Avoid alcohols (MeOH, EtOH) to prevent alkoxide |
| Base | ||
| Water | Minimal / Controlled | While water accelerates Suzuki coupling, excess water promotes saponification. Use a 10:1 Solvent:Water ratio. |
Standardized Protocols
Method A: The "Golden Path" (High Throughput / General Purpose)
Best for robust boronic acids and initial screening.
Reagents:
-
Methyl 4-chloro-6-methylpyrimidine-5-carboxylate (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)[1]
- (5 mol%)[1]
- (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Procedure:
-
Charge: Add substrate (1.0 mmol, 186 mg), boronic acid (1.2 mmol), and
(58 mg) to a reaction vial. -
Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Solvent: Inject degassed 1,4-Dioxane (4 mL).
-
Base: Inject degassed 2M aqueous
(1 mL). -
Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 90°C to avoid ester hydrolysis.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over
, and concentrate.
Method B: Anhydrous Conditions (For Sensitive Esters)
Best for substrates prone to hydrolysis or when using expensive/unstable boronic acids.
Reagents:
-
Methyl 4-chloro-6-methylpyrimidine-5-carboxylate (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)[1]
- (3 mol%)
- (Fine powder, Anhydrous) (3.0 equiv)
-
Solvent: Toluene (Anhydrous)[1]
Procedure:
-
Charge: In a glovebox or under active Argon flow, combine substrate, boronic acid, base, and catalyst in a dry Schlenk tube.
-
Solvent: Add anhydrous Toluene (0.2 M concentration relative to substrate).
-
Reaction: Heat to 100°C for 12 hours.
-
Workup: Filter through a Celite pad to remove inorganic salts. Wash the pad with DCM. Concentrate the filtrate.
Troubleshooting & Decision Matrix
Use the following logic flow to resolve low yields or impurities.
Figure 2: Troubleshooting decision matrix for common reaction failures.
Common Failure Modes Table
| Observation | Root Cause | Corrective Action |
| Black Precipitate | Pd agglomeration (catalyst death) | Add additional ligand (e.g., |
| Acid Impurity | Saponification of C5-ester | Eliminate water. Use anhydrous |
| Low Conversion | Deactivation by Pyrimidine N | Increase catalyst loading to 5-10 mol%. Ensure inert atmosphere. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Gong, Y., & Pauls, H. W. (2000). A Convenient Synthesis of 4,6-Disubstituted Pyrimidines via Suzuki Coupling. Synlett, 2000(6), 829–831. Link
-
Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halopyrimidines. Journal of Organic Chemistry, 66(21), 7125–7128. (Demonstrates regioselectivity in chloropyrimidines). Link
Sources
Application Note: Synthesis of Fused Pyrimidine Heterocycles using CAS 157981-59-4
[1]
Introduction & Compound Identity[1][2][3][4]
CAS 157981-59-4 , identified as Methyl 4-chloro-6-methylpyrimidine-5-carboxylate , is a high-value bifunctional electrophile used in the synthesis of fused bicyclic heterocycles.[1] Structurally, it possesses a pyrimidine core functionalized with a leaving group (chloride) at position 4 and an electrophilic ester at position 5.
This specific substitution pattern allows for "ortho-cyclization" strategies, enabling the rapid construction of pyrimido[4,5-d]pyridazinones and pyrimido[4,5-d]pyrimidines .[1] These fused systems are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for purines and quinazolines in kinase inhibitors (e.g., EGFR, VEGFR) and phosphodiesterase (PDE) inhibitors.
Chemical Profile
| Property | Detail |
| Chemical Name | Methyl 4-chloro-6-methylpyrimidine-5-carboxylate |
| CAS Number | 157981-59-4 |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.60 g/mol |
| Key Functionality | C4-Cl : Highly reactive to SNAr due to electron-deficient ring.C5-COOMe : Proximal electrophile for intramolecular cyclization.[1][2][3] |
Mechanistic Insight: The "Push-Pull" Cyclization[1]
The utility of CAS 157981-59-4 lies in its ability to undergo a cascade sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Intramolecular Acylation .[1]
-
Step 1 (SNAr): A binucleophile (e.g., hydrazine, amidine) attacks the C4 position, displacing the chloride. The pyrimidine ring nitrogen atoms activate this position, making the chloride an excellent leaving group even under mild conditions.
-
Step 2 (Cyclization): The pendant nucleophile (now attached to C4) attacks the C5-ester carbonyl.[1]
-
Step 3 (Elimination): Loss of methanol (or ethanol) drives the formation of the thermodynamically stable fused 6-membered ring.
Pathway Visualization[1]
Figure 1: Divergent synthesis pathways from CAS 157981-59-4 depending on the binucleophile used.
Application Note 1: Synthesis of Pyrimido[4,5-d]pyridazin-8(7H)-ones[1]
This protocol describes the reaction with hydrazine hydrate.[1] This is the most robust transformation for this scaffold, typically proceeding in high yields (>85%) without chromatography.
Reagents & Stoichiometry
| Reagent | Equiv.[4] | Role |
| CAS 157981-59-4 | 1.0 | Starting Material |
| Hydrazine Hydrate (60-80%) | 2.5 | Binucleophile |
| Ethanol (EtOH) | Solvent | Reaction Medium (0.5 M) |
| Triethylamine (Et₃N) | 1.1 | Acid Scavenger (Optional)* |
*Note: Hydrazine is basic enough to scavenge the HCl formed, but Et₃N ensures the reaction remains basic to promote the final cyclization.
Detailed Protocol
-
Preparation : Dissolve CAS 157981-59-4 (1.0 mmol) in absolute ethanol (2.0 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition : Cool the solution to 0°C (ice bath). Dropwise add Hydrazine Hydrate (2.5 mmol). Caution: Exothermic reaction.
-
Reaction : Allow the mixture to warm to room temperature (RT) and stir for 30 minutes. Then, heat to reflux (78°C) for 2–4 hours.
-
Monitoring: TLC (EtOAc/Hexane 1:1) should show the disappearance of the starting material (Rf ~0.6) and the appearance of a polar baseline spot (product).
-
-
Workup :
-
Purification : The filter cake is usually analytically pure. If necessary, recrystallize from EtOH/DMF.
Expected Product: 5-Methyl-3H-pyrimido[4,5-d]pyridazin-4-one.[1]
Application Note 2: Synthesis of Pyrimido[4,5-d]pyrimidines
This protocol targets the formation of the "double pyrimidine" fused system using acetamidine or guanidine. This reaction requires stronger basic conditions to ensure the amidine is deprotonated and nucleophilic.[1]
Reagents & Stoichiometry
| Reagent | Equiv.[4] | Role |
| CAS 157981-59-4 | 1.0 | Starting Material |
| Acetamidine HCl | 1.5 | Binucleophile |
| Sodium Ethoxide (NaOEt) | 2.5 | Base (activates amidine) |
| Ethanol (Anhydrous) | Solvent | Reaction Medium (0.3 M) |
Detailed Protocol
-
Base Preparation : In a dry flask under nitrogen, dissolve sodium metal (2.5 equiv) in anhydrous ethanol to generate a fresh NaOEt solution. Alternatively, use commercial 21% NaOEt in EtOH.
-
Amidine Activation : Add Acetamidine Hydrochloride (1.5 equiv) to the NaOEt solution and stir at RT for 15 minutes to liberate the free base.
-
Substrate Addition : Add CAS 157981-59-4 (1.0 equiv) portion-wise to the amidine mixture.[1]
-
Cyclization : Heat the mixture to reflux for 6–12 hours.
-
Note: The reaction is slower than with hydrazine. Monitor by LC-MS for the mass corresponding to [M+H]⁺ (Expected MW: ~175 Da for acetamidine derivative).
-
-
Workup :
Troubleshooting & Optimization
Common Issues
-
Low Yield in Protocol 2 : Moisture is the enemy.[1] The ester (C5) can hydrolyze to the carboxylic acid under basic aqueous conditions, killing the cyclization. Solution : Use strictly anhydrous ethanol and store NaOEt under inert gas.
-
Incomplete Cyclization : If the intermediate (SNAr product) is observed but the ring won't close, increase the reaction temperature (switch solvent to n-Butanol, reflux at 117°C) or add a Lewis acid catalyst (e.g., 5 mol% p-TsOH) for the dehydration step.[1]
-
Regioselectivity with Substituted Hydrazines : If using Methylhydrazine, you may get a mixture of N1- and N2-methyl isomers.[1] The N-methyl group on the hydrazine typically attacks the C4-Cl first due to higher nucleophilicity, leading to the N-methylated product.[1]
Comparison of Methods
| Method | Nucleophile | Product Scaffold | Typical Yield |
| A | Hydrazine | Pyrimido[4,5-d]pyridazinone | 85-95% |
| B | Acetamidine | Pyrimido[4,5-d]pyrimidine | 60-75% |
| C | Guanidine | 2-Amino-pyrimido[4,5-d]pyrimidine | 50-70% |
References
-
Compound Identity : Methyl 4-chloro-6-methylpyrimidine-5-carboxylate (CAS 157981-59-4).[1] Sigma-Aldrich Product Catalog. Link
-
Supplier Verification : BLD Pharm Product Entry for CAS 157981-59-4. Link
-
Mechanistic Foundation : Synthesis of pyrimido[4,5-d]pyridazines via Knorr condensation. Semantic Scholar/Arkivoc. Link
-
Analogous Chemistry : Regioselective Nucleophilic Aromatic Substitution of 2,4-dichloroquinazolines. MDPI Molecules, 2024.[5] Link
Sources
- 1. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Solvent Selection for Substitution Reactions of Chloropyrimidine Esters
Executive Summary
Chloropyrimidine esters (e.g., ethyl 2,4-dichloropyrimidine-5-carboxylate) are critical scaffolds in the synthesis of kinase inhibitors and diverse heterocyclic libraries.[1] The nucleophilic aromatic substitution (
This guide provides a rational framework for solvent selection, moving beyond traditional dipolar aprotic solvents (DMF, NMP) toward sustainable, high-performance alternatives. We present mechanistic insights into how solvent polarity influences the Meisenheimer complex and provide validated protocols for scalable synthesis.
Mechanistic Grounding: The Role of Solvent
To select the correct solvent, one must understand the transition state. The reaction of a nucleophile (Nu) with a chloropyrimidine ester proceeds via an addition-elimination mechanism involving a negatively charged intermediate (Meisenheimer complex).
The Dipole Moment & Transition State Stabilization
The rate-determining step is typically the nucleophilic attack. The transition state is highly polar.[1]
-
Polar Aprotic Solvents (DMF, DMSO): These effectively solvate the cation of the base (e.g.,
) leaving the nucleophile "naked" and highly reactive. They also stabilize the dipolar transition state, lowering activation energy. -
Protic Solvents (Alcohols): These can form hydrogen bonds with the nucleophile, reducing its reactivity (ground-state stabilization). However, they can also stabilize the leaving group (chloride) through H-bonding, potentially assisting elimination.
The Regioselectivity Challenge
For 2,4-dichloropyrimidine-5-carboxylates, the C4 position is generally more electrophilic due to the para-relationship with the electron-withdrawing ester group and the intrinsic properties of the pyrimidine ring. However, C2 attack is a common impurity.
-
Low Dielectric Solvents (THF, 2-MeTHF): Often enhance C4 selectivity by maximizing the electronic differentiation between C2 and C4.[1]
-
High Dielectric Solvents (DMSO, DMF): May erode selectivity by making the nucleophile so reactive that it becomes less discriminating (the Reactivity-Selectivity Principle).
Visualization: Reaction Pathway
The following diagram illustrates the competitive pathways and the critical Meisenheimer intermediate.
Figure 1: Mechanistic bifurcation in
Solvent Selection Guide
The "Transesterification Trap"
Critical Warning: When reacting esters, avoid using an alcohol solvent that does not match the ester group.
-
Scenario: Reacting an Ethyl ester in Methanol with a base.
-
Result: Rapid transesterification yields the Methyl ester impurity, which is often inseparable by chromatography.
-
Solution: Use bulky alcohols (
PrOH, BuOH) which are kinetically slow to transesterify, or aprotic solvents.
Comparative Solvent Data
The table below compares traditional solvents against modern, greener alternatives specifically for this chemistry.
| Solvent Class | Solvent | Boiling Pt ( | Green Score* | Pros | Cons |
| Traditional | DMF | 153 | Low | Excellent solubility; fast rates.[1] | Hepatotoxic (Repr.[1] 1B); difficult removal (water washes required). |
| DCM | 40 | Low | Easy removal.[1] | Poor solubility for salts; environmental hazard.[1] | |
| Green / Modern | 2-MeTHF | 80 | High | Biogenic; easy workup (phase separation); good C4 selectivity.[1] | Peroxide former (requires stabilizers).[1] |
| CPME | 106 | High | Low peroxide risk; hydrophobic (easy drying); high boiling point for kinetics.[1] | Higher cost.[1] | |
| EtOAc | 77 | High | Cheap; non-toxic.[1] | Can react with strong amines (aminolysis) at high T. | |
| Protic | 82 | Medium | Good for amine nucleophiles; easy removal.[1] | Low solubility for some esters; slower rates than DMF.[1] |
*Green Score based on CHEM21 solvent selection guide metrics.
Experimental Protocols
Protocol A: High-Throughput Screen (Kinetic & Selectivity)
Use this protocol to determine the optimal solvent for a new nucleophile.
Materials:
-
Substrate: Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 equiv)[1]
-
Nucleophile: Amine or Aniline (1.1 equiv)
-
Base: DIPEA (2.5 equiv)
-
Solvents: 2-MeTHF, CPME, Acetonitrile, DMF (control)
Procedure:
-
Prepare a 0.5 M stock solution of the substrate in each solvent.[1]
-
Dispense 1 mL of stock into 4 mL vials.
-
Add DIPEA followed by the nucleophile.[1]
-
Seal and stir at Room Temperature (25°C) for 1 hour.
-
Checkpoint: Analyze a 50
L aliquot by UPLC-MS. -
Data Analysis: Calculate Conversion % and Regioisomeric Ratio (rr).
Protocol B: Scalable Green Synthesis (2-MeTHF System)
Optimized for >10g scale, avoiding DMF and aqueous extractions where possible.
Rationale: 2-MeTHF is derived from corncobs (renewable), has a higher boiling point than THF, and forms an azeotrope with water, allowing for easy drying.[1]
Step-by-Step:
-
Charge: To a reactor, add Ethyl 2,4-dichloropyrimidine-5-carboxylate (22.1 g, 100 mmol) and 2-MeTHF (220 mL, 10 V).
-
Cool: Cool the mixture to 0–5°C. Cooling enhances C4 regioselectivity.
-
Addition: Add DIPEA (19.1 mL, 110 mmol) followed by the amine nucleophile (105 mmol) dropwise over 30 minutes.
-
Note: Exotherm control is vital to prevent C2-attack.[1]
-
-
Reaction: Allow to warm to 20°C and stir for 4–12 hours. Monitor by HPLC.
-
Quench/Workup:
-
Crystallization:
Troubleshooting & Optimization Logic
If the standard protocols fail, use this logic flow to troubleshoot.
Figure 2: Decision tree for troubleshooting common SNAr failures.
References
-
Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation."[1] Green Chem., 2008 , 10, 31-36. [Link]
-
Regioselectivity in Pyrimidines: Luo, Y., et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines."[1][2] J. Org.[1][3] Chem., 2015 , 80, 7757–7763.[3] [Link]
-
2-MeTHF as a Green Solvent: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1] ChemSusChem, 2012 , 5, 1369–1379. [Link]
-
CPME Application Note: Watanabe, K. "Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Organic Synthesis."[1] Organic Process Research & Development, 2013 , 17, 1531–1531. [Link]
-
Mechanistic Reviews of SNAr: Rohrbach, S., et al. "Concerted Nucleophilic Aromatic Substitutions."[1][4] Angew.[1][5][6] Chem. Int. Ed., 2019 , 58, 16368. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 5. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-Chloro-6-Methylpyrimidine-5-Carboxylate
Welcome to the technical support center for the purification of methyl 4-chloro-6-methylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our aim is to equip you with the scientific rationale and practical steps necessary to achieve high purity and yield in your experiments.
Introduction to Purification Challenges
Methyl 4-chloro-6-methylpyrimidine-5-carboxylate is a key building block in the synthesis of various biologically active molecules. Its purification can be challenging due to the presence of structurally similar impurities and its potential for degradation under certain conditions. The primary purification techniques employed are recrystallization and column chromatography, each with its own set of considerations.
A common synthetic route to this pyrimidine core involves the condensation of an amidine with a malonate derivative, followed by chlorination. This process can introduce a range of impurities, including unreacted starting materials, regioisomers, and byproducts from side reactions such as hydrolysis. A thorough understanding of these potential impurities is crucial for developing an effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing methyl 4-chloro-6-methylpyrimidine-5-carboxylate?
A1: The impurity profile largely depends on the synthetic route. A common approach involves the cyclocondensation of acetamidine with a diethyl 2-(ethoxymethylene)malonate equivalent, followed by chlorination. Potential impurities include:
-
Unreacted Starting Materials: Acetamidine and malonate derivatives.
-
Hydrolysis Products: 4-Hydroxy-6-methylpyrimidine-5-carboxylic acid or its methyl ester can form if water is present, especially at elevated temperatures or non-neutral pH. The chloro group at the 4-position is susceptible to nucleophilic substitution by water.
-
Regioisomers: Depending on the exact precursors, there's a possibility of forming isomeric pyrimidines.
-
Over-chlorination Products: If the chlorination step is not well-controlled, di-chloro pyrimidine species may arise.
Q2: My pyrimidine derivative appears to be degrading on my silica gel column. What is happening and how can I prevent it?
A2: The acidic nature of standard silica gel can sometimes lead to the degradation of acid-sensitive compounds. Chloropyrimidines can be susceptible to hydrolysis on the acidic silica surface, converting the chloro group to a hydroxyl group. To mitigate this:
-
Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with your eluent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine. This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: Neutral or basic alumina can be a suitable alternative for acid-sensitive compounds.
-
Minimize Residence Time: Employ flash column chromatography to reduce the time your compound spends on the stationary phase.
Q3: How do I choose an appropriate solvent system for column chromatography?
A3: The best practice is to first perform thin-layer chromatography (TLC) with various solvent systems. A good starting point for many pyrimidine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[1] The ideal solvent system will provide good separation between your target compound and impurities, with a retention factor (Rf) for your product typically between 0.2 and 0.4 for effective separation on a column.
Q4: What are good starting solvents for recrystallizing methyl 4-chloro-6-methylpyrimidine-5-carboxylate?
A4: For esters, a general rule of thumb is to consider solvents with similar functional groups.[2] Good starting points for this compound, which is a moderately polar liquid at room temperature, would be:
-
Single Solvent Systems: Ethanol, isopropanol, or ethyl acetate. The principle is that the compound should be soluble in the hot solvent and sparingly soluble at room temperature or colder.[3]
-
Two-Solvent Systems: A common and effective approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid.[1] Good pairs to try include hexane/ethyl acetate or hexane/acetone.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not elute from the column (Rf ≈ 0) | The mobile phase is not polar enough to displace the compound from the silica gel. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is very polar, consider switching to a more polar system like dichloromethane/methanol. |
| Compound runs with the solvent front (Rf ≈ 1) | The mobile phase is too polar, resulting in minimal interaction with the stationary phase. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexanes. |
| Poor separation of the desired product and an impurity | The chosen solvent system does not provide adequate selectivity for the compounds in the mixture. The column may be overloaded with the sample. | Try a different solvent system. For instance, if hexane/ethyl acetate fails, a system containing dichloromethane or toluene might offer different selectivity. Also, ensure you are not exceeding the loading capacity of your column; a general guideline is a silica gel to crude sample weight ratio of 30:1 to 50:1. |
| Streaking or tailing of spots on TLC and broad peaks from the column | The compound may be too polar for the chosen solvent system, or it could be interacting too strongly with the acidic sites on the silica gel. | Add a small amount of a polar modifier like methanol to your eluent. If acidic interactions are suspected, add a small amount of triethylamine (0.1-1%) to the mobile phase.[1] |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| The compound "oils out" instead of forming crystals. | The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the solution is supersaturated. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. If the issue persists, try a lower-boiling solvent or a different solvent system altogether. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures. | Boil off some of the solvent to increase the concentration of your compound and then allow it to cool again. If crystals still do not form, you may need to use a two-solvent system where you add a "poor" solvent to induce precipitation. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystallization. |
| Poor recovery of the purified product. | Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during transfer. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product. |
| The purified product is still impure (as determined by melting point or TLC). | The chosen solvent did not effectively differentiate between the desired compound and the impurities (i.e., the impurities co-crystallized). | A different recrystallization solvent or solvent system is required. If impurities are persistently co-crystallizing, column chromatography may be a more suitable purification method. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of moderately polar pyrimidine derivatives like methyl 4-chloro-6-methylpyrimidine-5-carboxylate.
1. Preparation of the Stationary Phase:
- Select a column of appropriate size. A common ratio is 30:1 to 50:1 of silica gel to crude sample by weight.
- Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
- Pour the slurry into the column and allow the silica to settle, ensuring a level and well-packed bed. Gently tap the column to dislodge any air bubbles. Do not let the column run dry.
2. Sample Loading:
- Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully apply the solution to the top of the silica bed.
- Dry Loading: For compounds with poor solubility in the eluent, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
- Begin elution with the low-polarity mobile phase. For flash chromatography, apply positive pressure to achieve a steady flow rate.
- Collect fractions of a suitable volume.
- If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds. For example, increase the concentration of ethyl acetate in hexanes from 10% to 30%.
4. Analysis and Product Isolation:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified methyl 4-chloro-6-methylpyrimidine-5-carboxylate.
Protocol 2: Purification by Recrystallization (Two-Solvent Method)
This protocol is a general procedure and may require optimization for your specific sample.
1. Solvent Selection:
- Choose a solvent pair where your compound is soluble in one solvent (the "good" solvent, e.g., ethyl acetate) and insoluble in the other (the "poor" solvent, e.g., hexanes). The two solvents must be miscible.
2. Dissolution:
- In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "good" solvent.
3. Induction of Crystallization:
- While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.
- If necessary, gently warm the mixture to redissolve the precipitate and obtain a clear, saturated solution at the boiling point.
4. Crystallization:
- Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the ice-cold "poor" solvent or a cold mixture of the two solvents.
- Dry the purified crystals under vacuum.
Visualizing Purification Workflows
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting logic for column chromatography.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
-
Tshinavhe, R., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Medicinal Chemistry Research. Retrieved from [Link]
-
University of Chicago. (n.d.). Supporting Information. Retrieved from [Link]
- Snyder, H. R., & Foster, H. M. (1963). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses, Coll. Vol. 4, 654.
- Fuson, R. C., & Horning, E. C. (1955). Ethyl ethoxymethylenemalonate. Organic Syntheses, Coll. Vol. 3, 418.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
- CN112898152A - Preparation method of ethoxy diethyl methylene malonate. (2021). Google Patents.
-
Posts, T. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography? Biotage. Retrieved from [Link]
-
Jasperse, C. (n.d.). Recrystallization I. North Dakota State University. Retrieved from [Link]
- He, L., & Kang, B. S. (2007). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 8), o3698.
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Sources
Technical Support Center: Post-Chlorination Workup Strategies
Topic: Removing Excess POCl
Executive Summary
The chlorination of hydroxypyrimidines (pyrimidinones) using Phosphorus Oxychloride (POCl
The Core Conflict:
-
Safety: Quenching excess POCl
is violently exothermic. -
Stability: Chloropyrimidines are electron-deficient and prone to acid-catalyzed hydrolysis during the quench, reverting to the starting material.
This guide provides a self-validating workflow to decouple the safety risk from the product stability risk.
Phase 1: Bulk Removal (The Physical Method)
Guideline: Never quench a reaction containing >10% v/v excess POCl
Protocol A: Vacuum Distillation & The "Toluene Chase"
Why this works: POCl
Step-by-Step Workflow:
-
Bulk Distillation:
-
Equip the flask with a short-path distillation head (or switch rotovap to a chemically resistant pump).
-
Distill the bulk POCl
at 50–60 °C under reduced pressure (20–50 mbar). -
Stop point: When the volume ceases to decrease significantly.
-
-
The Toluene Chase (Co-distillation):
Phase 2: The Quench (The Chemical Method)
Guideline: The "Reverse Quench" is mandatory. Never add water to the reaction mixture.
Protocol B: Buffered Reverse Quench
Why this works: Direct water addition generates HCl locally, dropping pH < 1. This protonates the pyrimidine ring (at N1/N3), activating the C-Cl bond for nucleophilic attack by water (hydrolysis).
Reagents:
-
Quench Media: 3M Sodium Acetate (NaOAc) or Saturated NaHCO
. -
Temperature: < 20 °C (Ice bath).
Workflow:
-
Prepare the quench buffer in a large beaker/flask with vigorous stirring. Cool to 0–5 °C.
-
Dissolve/suspend the reaction residue (from Protocol A) in a non-protic solvent (DCM, EtOAc, or Toluene).
-
Slowly pour the organic reaction mixture into the stirring quench buffer.
-
Monitor Internal Temp: Do not exceed 20 °C.
-
Check pH: Ensure pH remains > 5.0 throughout.
Visualizing the Workflow
The following decision tree outlines the critical path for safety and yield preservation.
Caption: Decision tree for POCl
Troubleshooting & FAQs
Q1: My product disappeared and I isolated the starting material. What happened?
Diagnosis: Acid-Catalyzed Hydrolysis.[5][6] Mechanism: During the quench, if the pH drops below 1, the pyrimidine nitrogen gets protonated. This makes the carbon attached to the chlorine highly electrophilic. Water attacks, displacing the chloride, and you reform the hydroxypyrimidine. Solution:
-
Use the Toluene Chase: Remove as much acidic precursor (POCl
) as possible before water touches it. -
Buffer the Quench: Use Sodium Acetate (NaOAc) or Potassium Carbonate (K
CO ) solution instead of water. Keep pH > 7.
Q2: I quenched the reaction on ice, and 20 minutes later the flask boiled over. Why?
Diagnosis: The "Latent Exotherm" (Metastable Intermediates).[7]
Explanation: When POCl
-
Agitation: Violent stirring is required during the quench.[2][8]
-
Solvent: Dilute the reaction mixture in DCM or Toluene before quenching to prevent the formation of pure POCl
droplets.
Q3: I have a rock-hard jelly in my flask after distillation. How do I get it out?
Diagnosis: Polyphosphoric acid formation. Cause: Over-distillation or overheating the residue without a carrier solvent. Solution:
-
Do not scrape (risk of glass breakage/splashing).
-
Add DCM (Dichloromethane) and stir for 30–60 mins. The residue usually dissolves or suspends well in DCM.
-
Proceed to Reverse Quench.[9]
Comparative Data: Quenching Media
| Quench Medium | Exotherm Control | pH Stability | Risk of Hydrolysis | Recommended For |
| Water / Ice | Poor (Latent risk) | Acidic (pH < 1) | High | Stable, non-basic heterocycles only. |
| Sat. NaHCO | Moderate (CO | Basic (pH ~8-9) | Low | General purpose; watch for foaming. |
| 3M NaOAc | Excellent | Buffered (pH ~5-6) | Very Low | Acid-sensitive chloropyrimidines. |
| NaOH (aq) | Dangerous (High Exotherm) | Highly Basic (pH >13) | Moderate | Avoid (Risk of S |
References
-
Safety of POCl3 Quenching (Latent Exotherm): Achmatowicz, M., et al. "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates."[7][9] Organic Process Research & Development, vol. 14, no. 6, 2010, pp. 1490–1500.
-
Solvent-Free & Stoichiometric Improvements: Xiong, F., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3."[10] Molecules, vol. 17, no. 4, 2012, pp. 4452-4463.
-
Continuous Flow Strategies (Advanced): Sagmeister, P., et al. "Intensified Continuous Flow Synthesis and Workup of 1,5-Disubstituted Tetrazoles Enhanced by Real-Time Process Analytics."[11][12] Organic Process Research & Development, vol. 25, no.[11] 5, 2021.
Sources
- 1. mdpi.com [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. preprints.org [preprints.org]
- 5. figshare.com [figshare.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. acs.figshare.com [acs.figshare.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Reactivity & Stability of Methyl 4-chloro-6-methylpyrimidine-5-carboxylate
Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists working with methyl 4-chloro-6-methylpyrimidine-5-carboxylate . Due to its dense functionalization, this building block presents unique chemoselectivity challenges, particularly under basic conditions.
Below, we deconstruct the mechanistic causality of its instability in base, provide field-proven troubleshooting FAQs, and outline self-validating protocols to help you control its reactivity.
Mechanistic Deep-Dive: The Dual-Electrophile Dilemma
Methyl 4-chloro-6-methylpyrimidine-5-carboxylate is highly unstable in basic conditions because it possesses two competing electrophilic centers. The pyrimidine ring is intrinsically electron-deficient due to its two electronegative nitrogen atoms. This deficiency is severely exacerbated by the electron-withdrawing methyl ester at the C5 position.
When exposed to a base, the molecule undergoes two distinct, often concurrent, degradation pathways[1]:
-
Nucleophilic Aromatic Substitution (SNAr) at C4: The C4-chloride is highly activated. Nucleophiles (hydroxides, alkoxides, or primary/secondary amines) will rapidly displace the chlorine atom[2].
-
Ester Hydrolysis (Saponification) at C5: Aqueous bases will attack the carbonyl carbon of the methyl ester, cleaving it to form the corresponding carboxylic acid[3].
If exposed to aqueous sodium hydroxide (NaOH), the molecule will suffer both SNAr by the hydroxide ion and ester hydrolysis, completely degrading the starting material into 4-hydroxy-6-methylpyrimidine-5-carboxylic acid.
Divergent Reactivity Pathways
Caption: Divergent reactivity pathways of methyl 4-chloro-6-methylpyrimidine-5-carboxylate in base.
Quantitative Reactivity Profile
To predict the behavior of this compound in your workflow, refer to the following stability matrix summarizing its reactivity across different basic environments.
| Base Type | Solvent System | Temp (°C) | Primary Pathway | Estimated Conversion | Major Product |
| 1M NaOH | H₂O / THF (1:1) | 25 | Hydrolysis + SNAr | < 30 mins | 4-Hydroxy-6-methylpyrimidine-5-carboxylic acid |
| 1M LiOH | H₂O / THF (1:1) | 0 | Hydrolysis > SNAr | 1 - 2 hours | Mixture (Acid + 4-Hydroxy acid) |
| Et₃N (2 eq) | Anhydrous DCM | 25 | Stable | > 24 hours | Starting Material (Intact) |
| R-NH₂ (1.2 eq) | Anhydrous EtOH | 80 | SNAr | 2 - 4 hours | Methyl 4-(alkylamino)-6-methylpyrimidine-5-carboxylate |
Troubleshooting & FAQs
Q1: My LCMS shows a dominant mass of [M+H]⁺ 155 after treating the ester with aqueous NaOH. What happened? A: You are observing complete degradation. The starting material has a mass of [M+H]⁺ ~187. Aqueous base causes SNAr of the C4-chlorine by hydroxide (forming a C4-OH, which tautomerizes to a pyrimidin-4-one) and saponification of the C5-methyl ester. The resulting 4-hydroxy-6-methylpyrimidine-5-carboxylic acid has an exact mass of ~154, yielding the [M+H]⁺ 155 peak.
Q2: How can I perform an SNAr with an amine without hydrolyzing the methyl ester? A: Saponification requires water acting as a nucleophile. To prevent ester hydrolysis, you must maintain strictly anhydrous conditions[1]. Use anhydrous solvents (e.g., dry DCM, THF, or absolute EtOH) and utilize a non-nucleophilic tertiary amine (like DIPEA or Et₃N) as an acid sponge to neutralize the HCl generated during the SNAr process[4].
Q3: I need to synthesize the free carboxylic acid but keep the C4-chlorine intact. Can I use LiOH? A: This is notoriously difficult. The C4-chloride is so highly activated that even mild aqueous bases (like LiOH at 0°C) will cause competitive SNAr displacement alongside ester hydrolysis. Recommendation: Avoid basic hydrolysis entirely. Instead, use enzymatic hydrolysis (e.g., Pig Liver Esterase at pH 7.0) or redesign your synthetic route to use an acid-labile protecting group, such as a tert-butyl ester, which can be cleanly cleaved using Trifluoroacetic acid (TFA) without affecting the C4-chlorine.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that causality is tracked and side-reactions are mitigated.
Protocol A: Chemoselective SNAr with a Primary Amine
Objective: Displace the C4-chlorine with an amine while preserving the C5-methyl ester.
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere.
-
Dissolution: Dissolve methyl 4-chloro-6-methylpyrimidine-5-carboxylate (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol). Causality note: DIPEA acts as a non-nucleophilic proton sponge, preventing the reaction mixture from becoming acidic without attacking the C4 position itself.
-
Amine Addition: Cool the mixture to 0°C using an ice bath. Dropwise, add the desired primary amine (1.1 eq, 1.1 mmol).
-
Reaction Monitoring (Self-Validation Checkpoint): Stir for 2 hours, allowing the reaction to warm to room temperature. Pull a 10 µL aliquot, dilute in MeCN, and analyze via LCMS.
-
Success: Disappearance of the [M+H]⁺ 187 peak and appearance of the target mass (186.5 - 35.5 + Amine Mass).
-
Failure (Hydrolysis): If a peak corresponding to [M+H]⁺ - 14 (loss of methyl group) appears, moisture has breached the system.
-
-
Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Attempted Mild Ester Hydrolysis (High-Risk)
Objective: Hydrolyze the C5-methyl ester with minimal C4-chlorine displacement.
-
Solvent System: Prepare a 3:1:1 mixture of THF:MeOH:H₂O and pre-cool it to -20°C using a dry ice/ethylene glycol bath.
-
Dissolution: Dissolve the pyrimidine starting material (1.0 eq) in the pre-cooled solvent mixture.
-
Controlled Base Addition: Prepare a 0.5 M solution of LiOH in water. Using a syringe pump, add exactly 1.05 equivalents of LiOH over 30 minutes, maintaining the internal temperature at -20°C. Causality note: Low temperature exponentially decreases the rate of SNAr compared to saponification, though it does not eliminate it.
-
Reaction Monitoring (Self-Validation Checkpoint): Monitor via TLC (Hexanes/EtOAc 1:1) every 15 minutes. The starting material (high Rf) should convert to a baseline spot (the carboxylate salt).
-
Quench: Immediately upon consumption of the starting material, quench the reaction by adding 1M HCl until the pH reaches 3.0 to precipitate the free acid.
-
Isolation: Filter the precipitate and analyze via NMR. Check the pyrimidine C2 proton shift to confirm the ring remains intact and has not undergone SNAr.
References
- "2-Amino-4-chloropyrimidine-5-carboxylic acid | 1240594-92-6 | Benchchem", Benchchem.
- "WO2025090480A1 - Heteroaryl compounds for the treatment of pain", Google P
- "CHEMOSELECTIVE DISPLACEMENT OF METHYLSULFINYL GROUP WITH AMINES TO PROVIDE 2-ALKYLAMINO-4,6- DISUBSTITUTED PYRIMIDINE-5-CARBOXYL", Semantic Scholar.
- "A General Approach to N6,C5'-Difunctionaliz
Sources
Validation & Comparative
Technical Comparison Guide: Methyl vs. Ethyl 4-Chloro-6-Methylpyrimidine-5-Carboxylate
Executive Summary: The Scaffold Selection Matrix
For medicinal chemists and process engineers, the choice between the Methyl (CAS: 157981-59-4) and Ethyl (CAS: 157981-60-7) ester analogs of 4-chloro-6-methylpyrimidine-5-carboxylate is rarely arbitrary. It is a strategic decision balancing atom economy , hydrolytic stability , and downstream processing characteristics .
While both serve as electrophilic scaffolds for SNAr reactions to generate kinase inhibitors (e.g., EGFR, VEGFR targets), the Methyl ester is generally preferred for rapid library generation due to faster hydrolysis rates, whereas the Ethyl ester offers superior lipophilicity and stability for complex multi-step syntheses where premature hydrolysis is a risk.
Part 1: Physicochemical Profile & Identification[1]
The core difference lies in the alkoxy group at the 5-position, which influences molecular weight, lipophilicity (LogP), and crystalline behavior.
| Property | Methyl Ester Analog | Ethyl Ester Analog |
| IUPAC Name | Methyl 4-chloro-6-methylpyrimidine-5-carboxylate | Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate |
| CAS Number | 157981-59-4 | 157981-60-7 |
| Molecular Weight | 186.59 g/mol | 200.62 g/mol |
| Formula | C₇H₇ClN₂O₂ | C₈H₉ClN₂O₂ |
| Physical Form | Typically Solid (Low melting) | Oil or Low-melting Solid |
| Predicted LogP | ~1.2 | ~1.6 (More Lipophilic) |
| Solubility | High in DCM, MeOH, DMSO | High in EtOAc, DCM; Lower in MeOH |
| Atom Economy | Higher (Less waste upon hydrolysis) | Lower |
Critical Note on Handling: Both analogs are potent electrophiles and skin sensitizers. They hydrolyze slowly in moist air to release HCl and the corresponding hydroxypyrimidine. Store under inert atmosphere at 2–8°C.
Part 2: Synthetic Utility & Reactivity[5]
The "Killer App": SNAr Displacement
The primary utility of these scaffolds is the high reactivity of the C4-chloride. The electron-withdrawing ester group at C5 activates the C4 position, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, or alkoxides.
-
Reactivity: The Methyl ester is slightly more electron-withdrawing (inductive effect), potentially making the C4-Cl slightly more reactive, though this effect is marginal compared to solvent effects.
-
Selectivity: Both esters direct nucleophiles exclusively to the C4 position; the C2 position is significantly less reactive unless activated by an N-oxide or specific leaving group.
Ester Manipulation (The Decision Driver)
-
Hydrolysis: If your final target is the carboxylic acid (or amide via coupling), the Methyl ester hydrolyzes 5–10x faster than the ethyl ester under basic conditions (LiOH/THF/H₂O).
-
Decarboxylation: Under Krapcho conditions (LiCl, DMSO, heat), the Methyl ester is often easier to demethoxycarbonylating than the ethyl analog.
Visualizing the Pathway
The following diagram illustrates the synthesis of the scaffold and its divergent downstream applications.
Caption: Synthesis and utility flow. The 4-chloro scaffold is the pivot point for diversity, with the ester choice dictating downstream processing speed.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Scaffold (Chlorination)
Adapted from standard pyrimidine synthesis methodologies (Source 1.7, 1.15).
Objective: Convert the 4-hydroxy precursor to the 4-chloro active scaffold.
-
Setup: Equip a dry round-bottom flask with a reflux condenser and a calcium chloride drying tube.
-
Reagents:
-
Ethyl (or Methyl) 4-hydroxy-6-methylpyrimidine-5-carboxylate (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (3.0 – 5.0 eq)
-
Catalytic N,N-Dimethylaniline or DMF (0.1 eq) – Crucial for initiating the Vilsmeier-Haack type mechanism.
-
-
Procedure:
-
Charge the hydroxypyrimidine into the flask.
-
Add POCl₃ slowly (exothermic). Add catalyst.[1]
-
Heat to reflux (approx. 100–110°C) for 2–4 hours. Monitor by TLC (the starting material is very polar; product is non-polar).
-
Workup (Caution): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to quench excess POCl₃.
-
Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Wash organics with sat. NaHCO₃ (to remove acid) and brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification: The crude oil/solid is often pure enough (>95%) for the next step. If not, recrystallize from Hexane/EtOAc (for solids) or flash chromatography (0-20% EtOAc in Hexane).
Protocol B: SNAr Displacement (General Procedure)
Objective: Coupling an aniline to the 4-position.
-
Reagents:
-
4-Chloro-5-carboxylate scaffold (1.0 eq)
-
Aniline/Amine nucleophile (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (1.5 – 2.0 eq)
-
Solvent: Isopropanol (IPA) or Acetonitrile (MeCN).
-
-
Procedure:
-
Dissolve scaffold and amine in the solvent.
-
Add base.
-
Heat to 60–80°C. Reaction is typically complete in 1–3 hours.
-
Isolation: Pour into water. The product often precipitates. Filter and wash with water/cold ether.
-
Part 4: Strategic Recommendation
| Scenario | Recommended Analog | Reasoning |
| High Throughput Screening (HTS) | Methyl Ester | Faster hydrolysis allows for quicker "hit-to-lead" optimization cycles when generating acid libraries. |
| Process Scale-Up | Ethyl Ester | Often exhibits better solubility in process solvents (EtOAc) and is less prone to unwanted transesterification in ethanolic solvents. |
| Crystallization | Methyl Ester | Methyl esters generally pack better, offering higher melting points and easier purification by crystallization compared to oily ethyl analogs. |
References
-
Sigma-Aldrich. Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate Product Data. Accessed Feb 2026.[2][3] Link
-
PubChem. Ethyl 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate Compound Summary. CID 22225416. Link
-
Molinari, A. et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3." Molecules, 2012.[4][5] (Describes the POCl3 chlorination protocol).
-
Der Pharma Chemica. "A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate." Der Pharma Chemica, 2014.[1] (Describes the upstream synthesis of the hydroxy precursor).
-
ChemicalBook. CAS 157981-59-4 and 157981-60-7 Entries. Accessed Feb 2026.[2][3]
Sources
A Comparative Guide to HPLC Method Development for Chloropyrimidine Impurities
This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the analysis of chloropyrimidine and its process-related and degradation impurities. Moving beyond rigid templates, we will explore the causal relationships behind experimental choices, grounding our approach in the principles of Quality by Design (QbD) and rigorous scientific integrity. This document is intended for researchers, scientists, and drug development professionals seeking to build robust, reliable, and efficient analytical methods.
The Analytical Challenge: Why Chloropyrimidines Demand a Systematic Approach
Chloropyrimidines are pivotal building blocks in modern pharmaceuticals. However, their inherent reactivity, particularly the susceptibility of the C-Cl bond to nucleophilic substitution, presents a significant analytical challenge. Impurities can arise from unreacted starting materials, side reactions (e.g., over-chlorination), or degradation (e.g., hydrolysis). These impurities are often structurally similar to the active pharmaceutical ingredient (API), making their separation and quantification a non-trivial task.
A trial-and-error approach to method development is inefficient and often results in methods that lack robustness. Instead, a systematic approach, rooted in understanding the physicochemical properties of the analytes and applying Quality by Design (QbD) principles, is paramount for developing a stability-indicating method that is fit for purpose throughout the drug development lifecycle.[1][2]
Foundational Strategy: A Quality by Design (QbD) Framework
The QbD approach transforms method development from an unpredictable art into a systematic science.[1][2][3] It begins with a clear definition of the method's goals and proactively manages variables to ensure a robust final method.
Defining the Analytical Target Profile (ATP)
The first step is to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the method's intended purpose.[4][5] For a chloropyrimidine impurity method, the ATP would be:
-
Objective: To develop a stability-indicating HPLC method capable of separating and quantifying known and unknown impurities and degradation products of 2-chloropyrimidine. The method must be accurate, precise, and robust enough for use in quality control and stability testing environments.
-
Critical Quality Attributes (CQAs): The key performance characteristics are adequate resolution (Rs > 2.0) between the main peak and all impurities, acceptable peak shape (Tailing Factor < 1.5), and a runtime suitable for high-throughput analysis.
The QbD Workflow
The entire process follows a logical sequence, ensuring that knowledge is gained and applied at each step to build a robust method.
Pillar 1: Understanding the Analytes – A Physicochemical Comparison
The cornerstone of logical method development is understanding the physicochemical properties of the target analyte and its principal impurities. The primary impurities for 2-chloropyrimidine often include the starting material from one common synthesis route (2-aminopyrimidine) and the main hydrolysis degradant (2-hydroxypyrimidine).
| Compound | Structure | Mol. Weight | pKa | XLogP3 | UV λmax (nm) | Comments |
| 2-Chloropyrimidine (API) | ![]() | 114.53 | -1.46 (Predicted) | 0.3 | ~254-260 | Neutral over typical HPLC pH range; moderately hydrophobic. |
| 2-Hydroxypyrimidine (Degradant) | ![]() | 96.09 | 2.24, 9.17 | -1.8 | ~260-280 | Very polar; anionic at high pH, making retention highly pH-dependent.[4][6] |
| 2-Aminopyrimidine (Process Impurity) | ![]() | 95.10 | 3.54 | -0.1 | ~297 | Polar; cationic at low pH, affecting peak shape and retention.[7] |
Causality Behind Experimental Choices:
-
The Polarity Mismatch: The significant difference in polarity (XLogP3 0.3 vs. -1.8) between 2-chloropyrimidine and its main degradant, 2-hydroxypyrimidine, is the central separation challenge. A standard C18 column may struggle to retain the highly polar 2-hydroxypyrimidine, which could elute near the void volume.
-
The pH Lever: The pKa values are critical. 2-Chloropyrimidine is neutral across the typical HPLC pH range (2-8). However, 2-hydroxypyrimidine (pKa 9.17) will be neutral below pH ~7 and anionic above pH ~11. 2-Aminopyrimidine (pKa 3.54) will be protonated and positively charged in acidic mobile phases (pH < 3.5). This charge manipulation is a powerful tool to alter selectivity. An acidic mobile phase (e.g., pH 2.7) is a logical starting point to ensure all compounds are in a single, defined protonation state and to minimize peak tailing from silanol interactions on the column.
-
Detection Wavelength: All three compounds exhibit strong UV absorbance in the 250-300 nm range. A wavelength of 260 nm represents a good compromise for detecting the API and its key impurities with adequate sensitivity.
Pillar 2: The Experimental Design – A Comparative Study
Here, we compare two common reversed-phase column chemistries to demonstrate a systematic screening and optimization process.
Part A: Initial Screening – Column & Mobile Phase Selection
A screening experiment is designed to identify the most promising column and mobile phase conditions for further optimization. We will compare a traditional C18 column against a Phenyl-Hexyl column, which can offer alternative selectivity for aromatic and heterocyclic compounds through π-π interactions.
-
System: HPLC or UHPLC system with a Diode Array Detector (DAD).
-
Test Mixture: Prepare a solution containing 2-chloropyrimidine (~100 µg/mL), 2-hydroxypyrimidine (~10 µg/mL), and 2-aminopyrimidine (~10 µg/mL) in 50:50 water:acetonitrile.
-
Columns:
-
Column A: Standard L1 C18, 4.6 x 150 mm, 3.5 µm
-
Column B: L11 Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 260 nm
-
Analysis: Evaluate retention times (Rt), resolution (Rs) between the critical pair (2-hydroxypyrimidine and 2-aminopyrimidine), and tailing factor (Tf) for the API peak.
| Parameter | Column A: Standard C18 | Column B: Phenyl-Hexyl | Rationale & Interpretation |
| Rt (2-Hydroxypyrimidine) | 2.1 min | 2.5 min | The Phenyl-Hexyl phase provides slightly more retention for the most polar analyte, likely due to weak π-π interactions with the pyrimidine ring. |
| Rt (2-Aminopyrimidine) | 2.8 min | 3.5 min | The Phenyl-Hexyl column shows significantly different selectivity for the amino-substituted pyrimidine, indicating a different separation mechanism is at play. |
| Rt (2-Chloropyrimidine) | 9.5 min | 9.2 min | Both columns provide strong retention for the API based on hydrophobicity. |
| Resolution (Rs) (Hydroxypyrimidine/Aminopyrimidine) | 1.9 | 2.8 | Decision Point: The Phenyl-Hexyl column provides superior, baseline resolution for the critical pair, making it the better candidate for further development. |
| Tailing Factor (Tf) (API) | 1.2 | 1.1 | Both columns show excellent peak shape under acidic conditions. |
Part B: Method Optimization – Fine-Tuning for Robustness
With the Phenyl-Hexyl column selected, Design of Experiments (DoE) can be used to efficiently optimize critical method parameters (CMPs) and understand their interactions.
-
Factors & Ranges:
-
A: Gradient Time (10 to 20 min)
-
B: Column Temperature (25 to 35 °C)
-
-
Responses:
-
Resolution (Rs) of the critical pair
-
Total Run Time
-
-
Design: A full factorial or central composite design is executed.
-
Analysis: The results are modeled to find the optimal conditions that maximize resolution while minimizing run time.
Based on a typical DoE outcome, the optimized conditions might be:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B hold for 1 min, ramp to 40% B in 12 min, ramp to 95% B in 2 min, hold for 2 min.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: 260 nm
-
Result: This optimized method achieves Rs > 3.0 for all peaks with a total run time of 17 minutes.
Part C: Method Specificity – Forced Degradation Studies
Forced degradation studies are mandatory to prove the stability-indicating nature of the method.[8][9][10] The method must be able to separate any degradation products from the API, ensuring that a loss in API potency is observable as a corresponding increase in degradants.
-
Sample Preparation: Prepare separate solutions of 2-chloropyrimidine (~1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1M HCl and heat at 80 °C for 4 hours.
-
Base Hydrolysis: Add 1M NaOH and heat at 80 °C for 2 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal: Store the solid drug substance at 105 °C for 24 hours.
-
Photolytic: Expose the solution to UV light (ICH Q1B conditions, e.g., 200 Wh/m²) and visible light (1.2 million lux hours).
-
-
Analysis: Neutralize the acid and base samples if necessary. Dilute all samples to the target concentration and analyze using the optimized HPLC method alongside an unstressed control sample. Use a DAD to check for peak purity.
| Stress Condition | % Degradation of API | Major Degradant Peak(s) | Peak Purity of API | Interpretation |
| Acid Hydrolysis | ~15% | Rt = 2.5 min | Pass | The method successfully separates the acid-induced degradant, which co-elutes with the 2-hydroxypyrimidine standard. |
| Base Hydrolysis | ~25% | Rt = 2.5 min | Pass | Base-catalyzed hydrolysis yields 2-hydroxypyrimidine, which is well-resolved from the API. |
| Oxidation (3% H₂O₂) | < 2% | N/A | Pass | 2-chloropyrimidine is stable to mild oxidative stress. |
| Thermal (Solid) | < 1% | N/A | Pass | The drug substance is thermally stable. |
| Photolytic | ~5% | Minor peaks at Rt = 4.1, 5.2 min | Pass | The method resolves photolytic degradants, demonstrating specificity under light stress. |
These results validate the method as stability-indicating , as it can separate all generated degradants and accurately quantify the API in their presence.
Pillar 3: Method Validation – Ensuring Fitness for Purpose
The final step is to formally validate the optimized method according to ICH Q2(R2) guidelines.[6][7] This process provides documented evidence that the method is suitable for its intended purpose.
Key Validation Parameters:
-
Specificity: Proven through forced degradation studies and peak purity analysis.
-
Linearity: Assessed over a range (e.g., LOQ to 150% of the impurity specification level).
-
Range: The interval over which the method is precise, accurate, and linear.
-
Accuracy: Determined by spike-recovery experiments at multiple levels.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) levels.
-
Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified with acceptable precision and accuracy.
-
Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH ±0.2, Temperature ±2 °C, Flow Rate ±10%) and observing the impact on resolution and quantification.
Conclusion
Developing a robust, stability-indicating HPLC method for chloropyrimidine impurities is not a matter of chance, but a result of systematic, science-driven investigation. By adopting a Quality by Design framework, we move from a reactive to a proactive state. The process begins with understanding the physicochemical nature of the API and its impurities, which informs logical starting points for development. A comparative screening of orthogonal column chemistries allows for the selection of a stationary phase with the best intrinsic selectivity. Finally, optimizing the method using DoE and validating its specificity through forced degradation studies ensures the final method is not only fit for purpose but also robust enough to withstand the rigors of routine use in a regulated environment. This comprehensive approach saves significant time and resources while yielding a higher quality analytical method.
References
- Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
-
LookChem. (n.d.). Cas 557-01-7,2-Hydroxypyrimidine. Retrieved February 26, 2026, from [Link]
- Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. (2024).
- Stability Indicating Analytical Method Development, Valid
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved February 26, 2026, from [Link]
- Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. (n.d.). SciSpace.
- Lab Manager. (2025, December 2).
- Quality by Design | A rapid and systemic approach for pharmaceutical analysis. (n.d.).
- American Laboratory. (2014, December 16). Analytical Method Development in the Quality by Design Framework.
- PubMed. (n.d.). Quality by design (QbD) based development of a stability indicating HPLC method for drug and impurities.
-
Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved February 26, 2026, from [Link]
- Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
- HPLC Column Selection Guide. (n.d.).
- MedCrave online. (2016, December 14).
- Vertex AI Search. (2025, December 10).
- method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine deriv
-
PubChem. (n.d.). 2-Chloropyrimidine. Retrieved February 26, 2026, from [Link]
- Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?.
- LCGC International. (2025, November 29). Column Selection for Reversed-Phase HPLC.
- ChemicalBook. (2026, January 13). 2-Chloropyrimidine CAS#: 1722-12-9.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). International Journal of Applied Pharmaceutics.
- PubMed. (2002, August 15). Photochemistry of 2-chloropyrimidine.
-
PubChem. (n.d.). 2(1H)-Pyrimidinone. Retrieved February 26, 2026, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 7. chalcogen.ro [chalcogen.ro]
- 8. azooptics.com [azooptics.com]
- 9. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photochemistry of 2-chloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Accurate Melting Point Determination of Methyl 4-chloro-6-methylpyrimidine-5-carboxylate
The accurate determination of a melting point is not merely a routine measurement but a critical data point in the quality control and characterization of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] A sharp, narrow melting point range is indicative of a high degree of purity, whereas a broad and depressed melting range typically signifies the presence of impurities.[1][2][3] This guide will compare the two most prevalent and pharmacopeia-recognized techniques: the traditional Capillary Melting Point method and the more quantitative Differential Scanning Calorimetry (DSC).
Comparative Analysis of Melting Point Determination Methods
| Feature | Capillary Melting Point Apparatus | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of the phase transition from solid to liquid within a heated capillary tube.[4][5] | Measurement of the difference in heat flow between a sample and a reference as a function of temperature.[1] |
| Data Output | A temperature range from the onset of melting to complete liquefaction. | A thermogram showing heat flow versus temperature, from which the onset, peak, and conclusion of melting can be determined. |
| Purity Assessment | Qualitative; a wider range suggests lower purity.[1][6] | Quantitative; the shape and breadth of the melting peak can be used to estimate the level of eutectic impurities.[7] |
| Sample Size | Milligrams. | Milligrams. |
| Throughput | Can be high with multi-capillary instruments.[4] | Typically lower, though autosamplers can increase throughput. |
| Advantages | Simple, rapid, and cost-effective for a preliminary purity assessment.[3] | Highly accurate, provides thermodynamic data (enthalpy of fusion), and can detect other thermal events like polymorphism.[8] |
| Disadvantages | Subjective, dependent on operator's visual acuity, and provides no thermodynamic information. | Higher initial instrument cost and requires more extensive user training. |
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following detailed protocols for both capillary melting point determination and DSC are provided.
Protocol 1: Capillary Melting Point Determination
This method is a time-honored and accessible technique for determining the melting point range of a crystalline solid.[4][5]
Instrumentation:
-
Digital Melting Point Apparatus
-
Glass Capillary Tubes (one end sealed)
-
Mortar and Pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Loading the Capillary Tube:
-
Invert a capillary tube and press the open end into the powdered sample until a small amount of solid enters the tube.[10][11]
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. To ensure tight packing, the tube can be dropped through a longer glass tube onto the benchtop.[9][10]
-
The final packed sample height should be between 2-3 mm to ensure uniform heating.[9][11]
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[9]
-
If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20 °C/minute) can be used for a preliminary determination.[11]
-
For an accurate measurement, set the plateau temperature to at least 20 °C below the expected melting point.
-
Set the heating ramp rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[10]
-
-
Data Recording:
-
Record the temperature at which the first droplet of liquid is observed. This is the onset of melting.
-
Continue heating and record the temperature at which the last solid particle melts. This is the end of the melting range.
-
The recorded melting point should be reported as a range.
-
Diagram of the Capillary Melting Point Workflow
Caption: Workflow for Capillary Melting Point Determination.
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC offers a more sensitive and quantitative approach to determining the melting point and purity of a compound.[8][12]
Instrumentation:
-
Differential Scanning Calorimeter with a refrigerated cooling system
-
Aluminum or hermetically sealed sample pans and lids
-
Crimper for sealing pans
-
Microbalance
Procedure:
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium) according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of methyl 4-chloro-6-methylpyrimidine-5-carboxylate into a tared aluminum DSC pan.
-
Hermetically seal the pan using a crimper. This is particularly important if the compound is suspected of sublimating.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Measurement:
-
Place the sample pan and the reference pan into the DSC cell.
-
Equilibrate the cell at a temperature at least 20-30 °C below the expected melting point.
-
Heat the sample at a controlled rate, typically 10 °C/minute, under an inert nitrogen atmosphere.[8]
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.
-
The onset temperature of the peak is generally taken as the melting point.
-
The area under the peak is proportional to the enthalpy of fusion.
-
The purity of the sample can be estimated using the Van't Hoff equation, which relates the shape of the melting peak to the mole fraction of impurities.[7]
-
Diagram of the DSC Experimental Workflow
Caption: Workflow for DSC Melting Point and Purity Analysis.
Interpreting the Data: A Comparative Perspective
For a pure, crystalline sample of methyl 4-chloro-6-methylpyrimidine-5-carboxylate, the capillary method should yield a sharp melting range of no more than 1-2 °C.[2] A broader range would necessitate further purification. The DSC thermogram for a pure sample would exhibit a single, sharp endothermic peak. The presence of impurities would lead to a broadening of this peak and a depression of the onset temperature.[7]
Should the compound indeed be a liquid at ambient temperature, as suggested by some suppliers, neither of these techniques would be appropriate for melting point determination. In such a scenario, other analytical techniques such as boiling point determination, refractive index measurement, or spectroscopic analysis (NMR, IR, MS) would be required for characterization and purity assessment.
Conclusion
While the definitive melting point of pure methyl 4-chloro-6-methylpyrimidine-5-carboxylate remains to be conclusively established in the public domain, this guide provides the necessary experimental framework for researchers to determine this critical physical property with a high degree of scientific integrity. The choice between the capillary method and DSC will depend on the specific requirements of the analysis, with the former offering a rapid, qualitative assessment and the latter providing highly accurate, quantitative data on both the melting point and purity. By adhering to these detailed protocols, researchers can confidently characterize their synthesized or procured material, ensuring the quality and reliability of their subsequent research and development activities.
References
-
NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]
-
thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
-
J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]
-
Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]
-
Laboratory Equipment Supplier. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Lambda Photometrics. (n.d.). Melting Point Determination. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Thermal analysis of some novel pyrimidine derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Thermal analysis of some novel pyrimidine derivatives Summary. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
Sources
- 1. nano-lab.com.tr [nano-lab.com.tr]
- 2. resolvemass.ca [resolvemass.ca]
- 3. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 4. thinksrs.com [thinksrs.com]
- 5. westlab.com [westlab.com]
- 6. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



